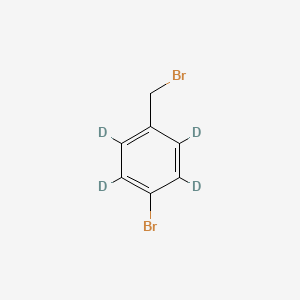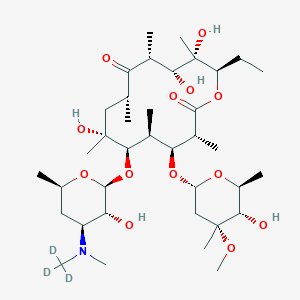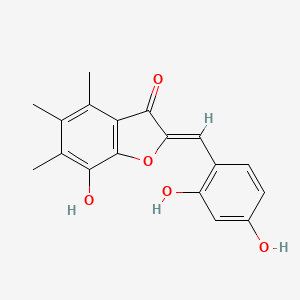
Glutaminyl cyclases-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutaminyl cyclases-IN-1 is a compound that inhibits the activity of glutaminyl cyclases, enzymes responsible for the formation of pyroglutamate residues at the N-terminus of peptides and proteins. This modification is significant in various biological processes and diseases, including Alzheimer’s disease and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaminyl cyclases-IN-1 typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. The process may include steps such as cyclization, protection and deprotection of functional groups, and purification through chromatography .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce the compound in larger quantities. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Glutaminyl cyclases-IN-1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the specific reaction, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Glutaminyl cyclases-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors.
Biology: Helps in understanding the role of glutaminyl cyclases in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases like Alzheimer’s disease by inhibiting the formation of pyroglutamate-modified amyloid peptides.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Glutaminyl cyclases-IN-1 exerts its effects by binding to the active site of glutaminyl cyclases, thereby inhibiting their enzymatic activity. This inhibition prevents the formation of pyroglutamate residues, which are involved in various pathological processes. The molecular targets include the zinc ion in the active site of the enzyme, and the pathways involved are related to the post-translational modification of proteins .
Comparison with Similar Compounds
Similar Compounds
PQ912: Another inhibitor of glutaminyl cyclases, used in the treatment of Alzheimer’s disease.
Imidazole derivatives: Compounds that also inhibit glutaminyl cyclases by binding to the active site
Uniqueness
Glutaminyl cyclases-IN-1 is unique in its specific binding affinity and inhibitory potency compared to other similar compounds. It offers a distinct mechanism of action and has shown promising results in preclinical studies .
Properties
Molecular Formula |
C25H30N6O2S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
5-[1-[[3-methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]methyl]benzimidazol-5-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C25H30N6O2S/c1-32-23-14-18(6-9-22(23)33-13-5-12-30-10-3-2-4-11-30)16-31-17-27-20-15-19(7-8-21(20)31)24-28-29-25(26)34-24/h6-9,14-15,17H,2-5,10-13,16H2,1H3,(H2,26,29) |
InChI Key |
VXNMURILOSNNJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2C=NC3=C2C=CC(=C3)C4=NN=C(S4)N)OCCCN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)








![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
![(4R,7R,8R,9Z,14E,16Z,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B12401061.png)


